Rs-AFP4
Description
Rs-AFP4 is an induced leaf protein derived from radishes (Raphanus sativus), a member of the Brassicaceae family. It belongs to a class of antifungal proteins (AFPs) that exhibit potent activity against fungal pathogens, particularly Candida albicans, a common human fungal pathogen . Rs-AFP4 is synthesized in response to localized fungal infections, suggesting its role in plant defense mechanisms. Its antifungal properties are attributed to its ability to disrupt fungal cell membranes, leading to cell death . While structurally related to other radish-derived AFPs (e.g., Rs-AFP2 and Rs-AFP3), Rs-AFP4 demonstrates distinct functional characteristics that warrant comparative analysis.
Properties
bioactivity |
Fungi, |
|---|---|
sequence |
QKLCERSSGTWSGVCGNNNACKNQCINLEGARHGSCNYIFPYHRCICYFPC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Rs-AFP4 shares a conserved structural framework with other radish AFPs, characterized by a compact β-barrel fold stabilized by disulfide bonds. However, variations in amino acid sequences influence their electrostatic surface potentials and binding affinities to fungal membranes. For instance:
- Rs-AFP2 : Contains a higher proportion of cationic residues, enhancing its interaction with negatively charged fungal membranes .
- Rs-AFP3 : Features a hydrophobic patch that may facilitate deeper penetration into lipid bilayers .
- Rs-AFP4 : Exhibits a unique glycosylation pattern that may modulate its stability and bioavailability in planta .
Functional Efficacy
Comparative studies highlight differences in antifungal potency:
- Target Specificity : Rs-AFP2 and Rs-AFP4 both target C. albicans, but Rs-AFP4 shows broader activity against Aspergillus fumigatus in preliminary assays .
- Mechanism of Action : Rs-AFP2 induces rapid membrane permeabilization, while Rs-AFP4 triggers apoptotic pathways in fungal cells, suggesting a multi-modal mechanism .
- Synergistic Effects : Rs-AFP3 and Rs-AFP4 demonstrate enhanced efficacy when co-administered, implying complementary mechanisms .
Data Table: Comparative Analysis of Rs-AFP4 and Related Compounds
| Parameter | Rs-AFP2 | Rs-AFP3 | Rs-AFP4 |
|---|---|---|---|
| Source | Radish leaves | Radish leaves | Radish leaves |
| Primary Target | C. albicans | C. albicans | C. albicans, A. fumigatus |
| Key Structural Trait | Cationic surface charge | Hydrophobic membrane anchor | Glycosylation motifs |
| Mechanism | Membrane permeabilization | Membrane disruption | Apoptosis induction |
| Stability | pH-sensitive | Thermostable | pH- and heat-stable |
| Applications | Transgenic crops | Laboratory models | Post-harvest treatments |
Data synthesized from radish antifungal protein studies .
Research Findings and Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
